Oleoyl sarcosine

Descripción general

Descripción

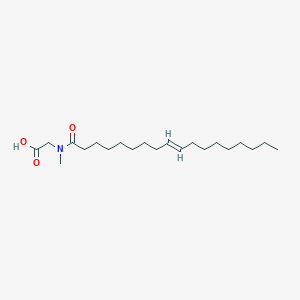

Oleoyl sarcosine (CAS 110-25-8) is an amphiphilic compound derived from oleic acid (C18:1) and sarcosine (N-methylglycine). Its molecular formula is C₂₁H₃₉NO₃, with a molecular weight of 353.54 g/mol . Structurally, it features a polar sarcosine head group (carboxamide and carboxylate) and a hydrophobic oleoyl chain, enabling surfactant properties such as emulsification, foaming, and corrosion inhibition . It is sparingly soluble in water but dissolves readily in organic solvents and alkaline solutions . Applications span cosmetics (emulsifier, antistatic agent), industrial processes (corrosion inhibitor, flotation collector), and textiles . Its environmental safety profile—low toxicity and biodegradability—makes it preferable to traditional surfactants .

Mecanismo De Acción

Target of Action

This compound is a derivative of sarcosine, an amino acid that plays a role in various biological processes

Mode of Action

The exact mode of action of Oleoyl sarcosine is not well-documented. As a derivative of sarcosine, it may interact with its targets in a similar manner. The presence of the oleoyl group could modify these interactions, leading to different effects . More research is required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

Given its structural similarity to sarcosine, it may influence pathways involving this amino acid . .

Pharmacokinetics

Its bioavailability, or the extent and rate at which it reaches its site of action, is also unknown

Result of Action

As a derivative of sarcosine, it may have similar effects, but the presence of the oleoyl group could result in different outcomes . More research is needed to elucidate these effects.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 2-(N-Methyloleamido)acetic acid are not well-understood. It is possible that this compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It could also have effects on metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications

Actividad Biológica

Oleoyl sarcosine, a fatty acyl derivative of sarcosine, has garnered attention in various fields including biochemistry, toxicology, and cosmetic science. This compound exhibits a range of biological activities that impact its application in cosmetics, pharmaceuticals, and industrial uses. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and highlighting its safety profile, mechanisms of action, and potential applications.

This compound is characterized by the presence of an oleic acid moiety linked to a sarcosine molecule. This structure enhances its solubility and alters its interaction with biological membranes compared to its parent fatty acid. The modifications contribute to its functionality as a surfactant and emulsifier in cosmetic formulations.

Biological Activity

1. Inhibition of Glycine Transporters

Research indicates that this compound exhibits significant inhibitory effects on glycine transporters, particularly GlyT2. A study demonstrated that this compound inhibited glycine transport with an IC value of 340 nM, showcasing a potency that is 15-fold greater than other lipid inhibitors . This inhibition is crucial for understanding how this compound may affect neurotransmission and synaptic plasticity.

2. Cytotoxicity and Safety Profile

This compound has been evaluated for its cytotoxic effects in various studies. While it demonstrated cytotoxicity to certain cell lines (e.g., Chinese hamster ovary cells), it was not found to be mutagenic . The compound has a low oral toxicity profile, with an LD greater than 5000 mg/kg in rats . Furthermore, it has been deemed safe for use in cosmetic products at concentrations up to 5% .

This compound's biological activity can be attributed to several mechanisms:

- Interaction with GlyT2 : The compound binds to specific sites on glycine transporters, leading to decreased glycine uptake, which may influence neuronal excitability and signaling pathways.

- Enhanced Skin Penetration : As an acyl sarcosine, this compound can enhance the permeability of other compounds through the skin barrier due to its surfactant properties .

Applications

1. Cosmetic Industry

This compound is widely used in cosmetic formulations as a surfactant and conditioning agent. Its ability to improve skin feel and enhance the delivery of active ingredients makes it valuable in products such as lotions and creams.

2. Industrial Uses

In addition to cosmetic applications, this compound serves as a corrosion inhibitor in various industrial settings. Laboratory studies have shown it to be effective as a rust inhibitor when used in oil solutions .

Case Study 1: Safety Assessment in Cosmetics

A comprehensive safety assessment conducted by the Cosmetic Ingredient Review (CIR) concluded that this compound is non-irritating and non-sensitizing at typical concentrations used in cosmetic products. It was noted that while the compound can enhance the absorption of other ingredients, caution is advised when formulating products containing potentially harmful substances .

Case Study 2: Neuropharmacological Implications

In neuropharmacological research, the inhibition of glycine transport by this compound suggests potential therapeutic applications for conditions involving dysregulated glycine signaling. Further studies are warranted to explore its efficacy in treating neurological disorders.

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Chemical Structure | Oleic acid + Sarcosine |

| IC (GlyT2 Inhibition) | 340 nM |

| LD | >5000 mg/kg (oral) |

| Cytotoxicity | Cytotoxic to certain cell lines; non-mutagenic |

| Cosmetic Use Concentration | Safe up to 5% |

| Industrial Use | Effective rust inhibitor |

Aplicaciones Científicas De Investigación

Applications in Cosmetics

Oleoyl sarcosine is widely utilized in the cosmetic industry due to its multifunctional properties:

- Surfactant : It acts as a cleansing agent in various personal care products.

- Hair Conditioning : It improves the texture and manageability of hair in shampoos and conditioners.

- Thickening Agent : this compound can enhance the viscosity of surfactant solutions, improving product stability .

Table 1: Cosmetic Applications of this compound

| Application Type | Description | Concentration Used |

|---|---|---|

| Surfactant | Cleansing agent in shampoos and body washes | 0.5% - 5% |

| Hair Conditioner | Enhances hair feel and manageability | 1% - 3% |

| Thickening Agent | Increases viscosity of formulations | 0.5% - 2% |

Pharmaceutical Applications

In pharmaceuticals, this compound has shown promise as a penetration enhancer for transdermal drug delivery systems. Studies indicate that it can significantly increase the permeability of drugs through the skin by modifying the stratum corneum's lipid structure .

Case Study: Transdermal Delivery Enhancement

A study demonstrated that incorporating this compound into drug formulations improved the transdermal flux of fluorescein by up to 47-fold when combined with ethanol as a solvent . This finding highlights its potential for enhancing the efficacy of topical medications.

Industrial Applications

This compound is employed in various industrial applications:

- Corrosion Inhibitor : It serves as an effective rust inhibitor in oil-based solutions, such as gasoline and mineral oil .

- Metalworking Fluids : Its lubricating properties make it suitable for use in metalworking fluids, enhancing tool life and surface finish.

- Textile Treatment : this compound is used in textile processing to improve fabric feel and dye uptake.

Table 2: Industrial Applications of this compound

| Application Type | Industry | Description |

|---|---|---|

| Corrosion Inhibitor | Automotive | Prevents rust formation on metal surfaces |

| Metalworking Fluids | Manufacturing | Reduces friction during machining processes |

| Textile Treatment | Textile Industry | Enhances dye penetration and fabric feel |

Q & A

Q. Basic: What are the recommended analytical methods for characterizing Oleoyl sarcosine purity and structural integrity?

To ensure purity, heavy metal testing involves digesting the compound with nitric and sulfuric acids, followed by hydrogen peroxide treatment, and comparing against lead standards via atomic absorption spectroscopy (limit: ≤20 ppm) . Arsenic detection uses a similar digestion method with sulfuric acid and ammonium sulfate, analyzed via molybdenum blue spectrophotometry (limit: ≤2 ppm) . Structural validation includes identification tests such as thermal decomposition with calcium oxide, releasing methylamine detected by litmus paper . Pharmacopeial guidelines (e.g., USP) recommend fatty acid composition analysis via gas chromatography and updated hydroxyl/saponification value tables for batch consistency .

Q. Basic: How does this compound interact with apatite and calcite in mineral flotation?

This compound acts via ion exchange with surface carbonate (CO₃²⁻) or phosphate (PO₄³⁻) ions on apatite, depending on dosage. At low concentrations, carbonate exchange dominates, while phosphate exchange prevails at higher concentrations . Adsorption occurs in multilayers, with calcium-sarcosine complexes forming independently of pulp density. Floatability peaks at monomolecular adsorption; exceeding this threshold reduces efficiency due to steric hindrance . Unlike oleate, sarcosine’s selectivity is sensitive to carbonate ion concentration in process water, making it suitable for carbonate-modified apatite surfaces .

Q. Advanced: What computational models explain this compound’s adsorption modes on mineral surfaces?

Density functional theory (DFT) studies reveal three binding modes: monodentate (single Ca²⁺ interaction), bidentate (two Ca²⁺ ions), and tridentate (three Ca²⁺ ions). Tridentate binding on apatite(001) is energetically favorable (−298 kJ/mol), while calcite(001) disfavors it due to surface geometry . Electrostatic properties of functional groups (e.g., carboxylate) significantly influence interaction energies. Cluster models with embedded water molecules improve accuracy in simulating hydrated mineral surfaces . Modifying the sarcosine head group (e.g., adding sulfonate) could enhance selectivity, as shown in ligand-design studies .

Q. Advanced: How can contradictory data on this compound’s floatability vs. oleate be resolved?

Contradictions arise from differing adsorption mechanisms: oleate forms chemisorbed monolayers, while sarcosine exhibits multilayer adsorption. Floatability declines sharply post-monolayer saturation for sarcosine due to steric effects, whereas oleate maintains efficiency at higher doses . Comparative studies should control for:

- Surface pre-treatment : Carbonate-rich vs. phosphate-rich apatite.

- Dosage calibration : Normalize to monolayer capacity (e.g., 0.1–0.3 mmol/g).

- Process water chemistry : Carbonate ions reduce sarcosine adsorption but enhance oleate performance .

Q. Advanced: What methodological flaws undermine photosensitization studies of this compound?

A guinea pig study suggesting photocontact allergenic potential was critiqued for:

- Lack of chromophores : this compound lacks UV-absorbing groups, making photosensitization unlikely.

- Missing unirradiated controls : Failed to isolate UV-independent effects.

- Contaminant interference : Observed allergies may stem from impurities (e.g., nitroso compounds). Validated protocols should include:

- High-performance liquid chromatography (HPLC) to confirm compound purity.

- Irradiated vs. non-irradiated cohorts.

- Structural alerts screening via computational toxicology tools.

Q. Advanced: How do environmental factors like pH and ionic strength affect this compound’s performance in biointerfacial applications?

In metalworking fluids, sarcosine’s corrosion inhibition relies on pH-dependent adsorption. At pH > 8, deprotonated carboxylate groups bind strongly to metal oxides, forming protective films . Ionic strength impacts micelle formation: critical micelle concentration (CMC) decreases with higher NaCl (>0.5 M), enhancing emulsification . For biomedical interfaces (e.g., nanoparticle coatings), optimize:

- pH 6–7 : Maximizes anionic charge for colloidal stability.

- Low Ca²⁺ : Prevents precipitation in physiological buffers.

Comparación Con Compuestos Similares

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Research Findings and Data

Table 2: Comparative Adsorption Efficiency in Flotation

| Compound | Adsorption Mechanism | Optimal Dosage (mmol/L) | Floatability (%) |

|---|---|---|---|

| This compound | Carbonate ion exchange | 0.5–1.0 | 85–90 |

| Sodium Oleate | Phosphate ion exchange | 0.3–0.7 | 90–95 |

| Lauroyl Sarcosine | Not studied in flotation | N/A | N/A |

Key Studies :

Flotation Kinetics : this compound’s adsorption on apatite is thermodynamically favored in carbonate solutions, enabling selective separation from calcite .

Synthesis : Sodium oleoyl sarcosinate synthesized via Schotten-Baumann method achieves 95.2% yield, validated by TLC and GC .

Métodos De Preparación

Alkoxide-Catalyzed Ester Aminolysis

Reaction Mechanism and Base Catalysis

The most widely documented method for synthesizing oleoyl sarcosine involves the aminolysis of methyl oleate with sarcosine in the presence of alkoxide catalysts. This reaction proceeds via nucleophilic attack of the sarcosine anion on the ester carbonyl group, facilitated by a strong base such as sodium methoxide . The general reaction scheme is:

3} \text{Oleoyl sarcosinate} + \text{CH}3\text{OH}

Anhydrous conditions are critical to prevent hydrolysis of the ester or sarcosine. For instance, EP0719248A1 describes a protocol where sarcosine is first neutralized with sodium methoxide in methanol, followed by distillation to remove water and methanol . The reaction is then heated to 160–180°C, with methyl oleate added incrementally to minimize side reactions .

Catalysts and Solvent Systems

Sodium methoxide (25% in methanol) is the preferred catalyst, though potassium alkoxides and higher-boiling alcohols (e.g., 1-butanol) are also effective . Solvents with boiling points above 100°C, such as 1-butanol or iso-propanol, enable azeotropic removal of water, enhancing reaction efficiency . For example, WO1995033025A1 reports an 85% yield when using a 1:1:0.05–0.2 molar ratio of methyl oleate, sarcosine, and sodium methoxide at 170°C for 2.5 hours .

Table 1: Representative Reaction Conditions from Patent Literature

Fatty Acid Chloride Condensation Method

Synthesis via Acyl Chlorides

An alternative route involves reacting sarcosine with oleoyl chloride, as detailed in safety assessments by the Cosmetic Ingredient Review (CIR) . This method avoids the need for high temperatures but requires stringent control over moisture to prevent HCl liberation. The reaction is typically conducted in dichloromethane or tetrahydrofuran under nitrogen:

The CIR report notes that commercial acyl sarcosines are often produced by this method, with subsequent neutralization using NaOH or NH₄OH to form sodium or ammonium salts .

Impurity Profiles and Quality Control

Impurities such as free fatty acids (<2%) and residual sarcosine (<0.5%) are common in crude products . Patent EP0719248A1 addresses this by adding acetic anhydride to convert unreacted sarcosine into acetylated by-products, reducing sarcosine content from 6.3% to 0% in final batches . Gas chromatography (GC) analysis reveals additional impurities like sodium oleate (7–11%) and sarcosinates derived from palmitic or stearic acids when using technical-grade methyl oleate .

Reaction Optimization and Scalability

Solvent-Free vs. Solvent-Assisted Synthesis

Solvent-free systems are preferred for industrial scalability due to lower costs and simplified purification. However, solvent-assisted reactions (e.g., using 1-butanol) improve homogeneity and heat transfer, particularly for large batches . For instance, a 2 L reactor achieved 86.9% yield using 1-butanol as a co-solvent, compared to 79.6% in solvent-free conditions .

Propiedades

Número CAS |

110-25-8 |

|---|---|

Fórmula molecular |

C21H39NO3 |

Peso molecular |

353.5 g/mol |

Nombre IUPAC |

2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid |

InChI |

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h10-11H,3-9,12-19H2,1-2H3,(H,24,25)/b11-10+ |

Clave InChI |

DIOYAVUHUXAUPX-ZHACJKMWSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |

Key on ui other cas no. |

16693-85-9 110-25-8 |

Descripción física |

Liquid |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.